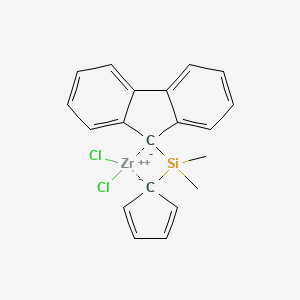

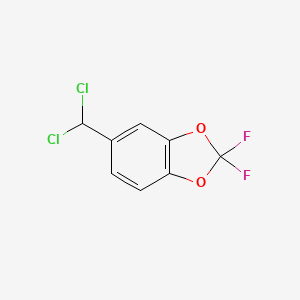

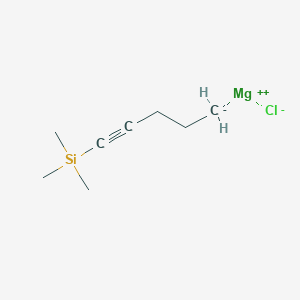

![molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0](/img/structure/B6289393.png)

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

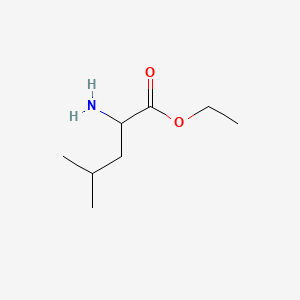

4,5,6,7-Tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It is used in the synthesis of a variety of compounds, including potentially tridentate Schiff bases (HSAT), which form a series of copper (II) complexes . It’s also used in the synthesis of hydrazone derivatives .

Synthesis Analysis

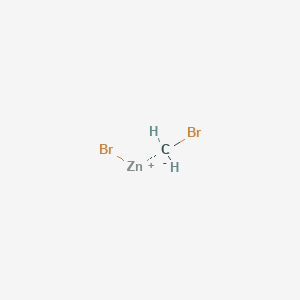

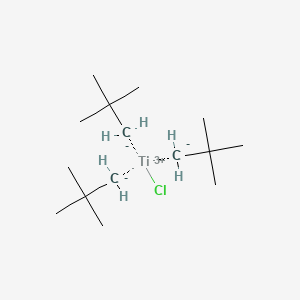

The key starting compound for the synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize new thiazole, pyrimidine, pyran, pyridine, and thiazine derivatives . The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrobenzo[b]thiophene is characterized by a benzothiophene core, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The tetrahydro prefix indicates that the thiophene ring is fully saturated, meaning it contains no double bonds .Chemical Reactions Analysis

4,5,6,7-Tetrahydrobenzo[b]thiophene undergoes various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives the hydrazone derivative . It’s also involved in the synthesis of a series of copper (II) complexes .作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is the NRF2 transcription factor . This transcription factor plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 by this compound affects the NQO1 and HO-1 pathways . These pathways are involved in the detoxification of reactive oxygen species and the response to oxidative stress .

Result of Action

The activation of NRF2 by this compound leads to an increase in the expression of antioxidant proteins. This results in a reduction of oxidative stress in cells . Additionally, it has been found to inhibit inflammation in macrophages .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is noted to be air sensitive . Therefore, the compound’s action, efficacy, and stability might be affected by exposure to air .

未来方向

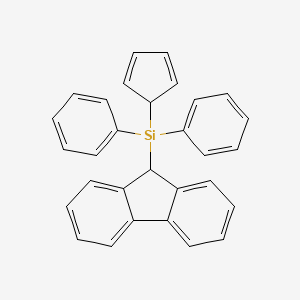

The future directions in the research and application of 4,5,6,7-Tetrahydrobenzo[b]thiophene could involve its further exploration as a pharmaceutical intermediate. Given its involvement in the synthesis of compounds with significant biological activities, it may be of interest in the development of new chemopreventive and chemotherapeutic agents .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.

Metabolic Pathways

Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKPTXYLURMGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。